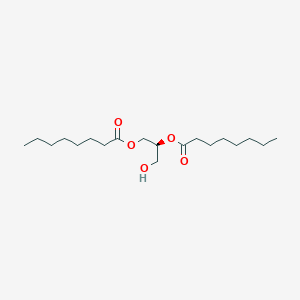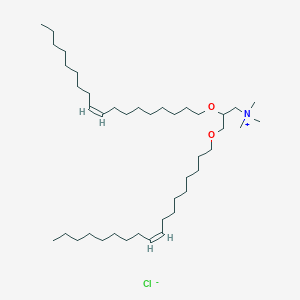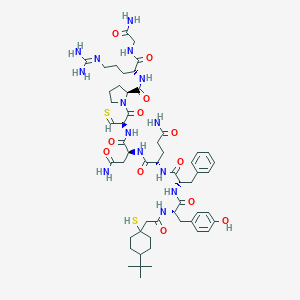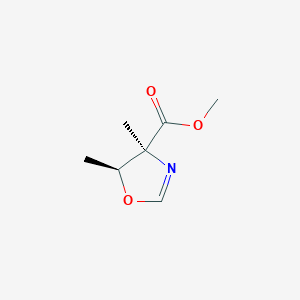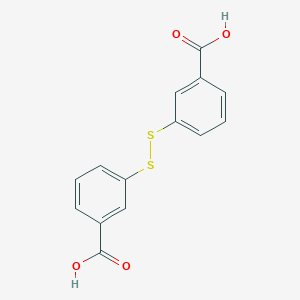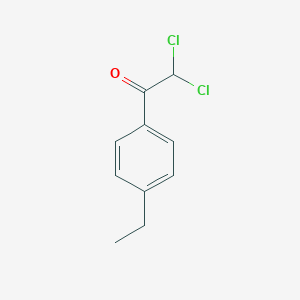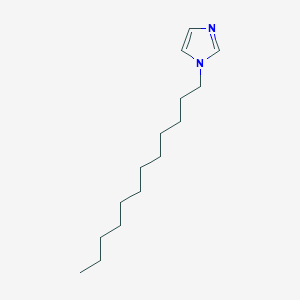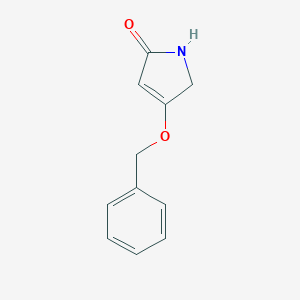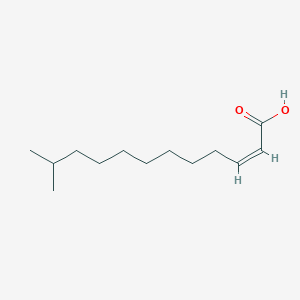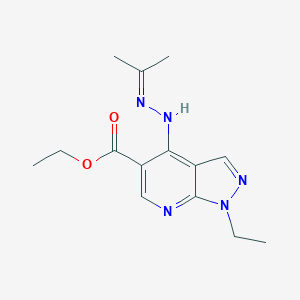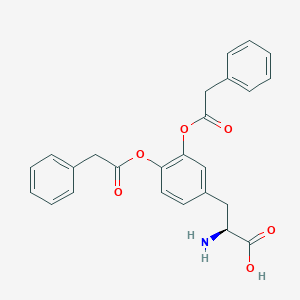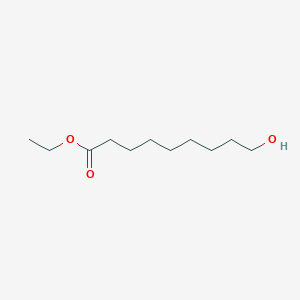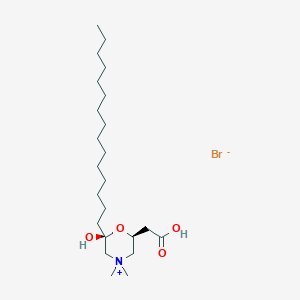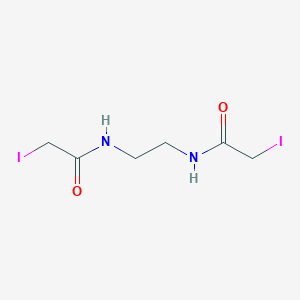![molecular formula C10H12F3N3 B043788 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine CAS No. 118708-88-6](/img/structure/B43788.png)
1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds closely related to 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine involves multi-step chemical processes, including reductive amination, amide hydrolysis, N-alkylation, and the use of various reagents to introduce specific functional groups (Yang Fang-wei, 2013). The synthesis routes typically aim at constructing the piperazine core followed by the addition or modification of substituents at strategic positions on the molecule.
Molecular Structure Analysis
The molecular structure of compounds within this class has been elucidated through techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectrometry (MS). These compounds exhibit complex molecular geometries and electrostatic properties, which are further studied using density functional theory (DFT) calculations to predict their reactivity and interactions with biological targets (Shifeng Ban et al., 2023).
Applications De Recherche Scientifique
Piperazinyl glutamate pyridines, including compounds like 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine, have been identified as potent orally bioavailable P2Y12 antagonists, useful for inhibiting platelet aggregation. This is particularly significant for cardiovascular health and treatment of related diseases (Parlow et al., 2010).
Certain derivatives of 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine have shown high anticonvulsant activity in various seizure models, making them promising candidates for the treatment of epilepsy and related disorders (Kamiński et al., 2011).
A novel compound synthesized from 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine has potential applications in medicinal chemistry due to its unique structural properties (Balaraju et al., 2019).
N-(pyridin-4-yl) piperazine-1-carboxamide hydrochloride, derived from this class of compounds, acts as a novel Rho kinase inhibitor, useful for treating central nervous system disorders (Wei et al., 2016).
4-Substituted piperazin-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide, a related compound, has been shown to improve memory in mice, suggesting its potential as a neuroenhancement drug (Li Ming-zhu, 2008).
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-1-2-15-9(7-8)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKRSFCFKGOSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459112 | |
| Record name | 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine | |
CAS RN |
118708-88-6 | |
| Record name | 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


